molecular formula C8H5Cl2NO4 B3055121 Methyl 2,3-dichloro-5-nitrobenzoate CAS No. 63105-54-4

Methyl 2,3-dichloro-5-nitrobenzoate

Cat. No.: B3055121
CAS No.: 63105-54-4
M. Wt: 250.03 g/mol
InChI Key: IIOLRSLJSWKIEX-UHFFFAOYSA-N
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Description

Methyl 2,3-dichloro-5-nitrobenzoate is an organic compound with the molecular formula C8H5Cl2NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 3 are replaced by chlorine atoms, and the hydrogen atom at position 5 is replaced by a nitro group. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3-dichloro-5-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl 2,3-dichlorobenzoate. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position of the benzoate ring.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The process may include steps such as recrystallization and purification to obtain the final product in a high-purity form.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

    Ester Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Substitution: Amines, thiols, under basic or neutral conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: Methyl 2,3-dichloro-5-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2,3-dichloro-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 2,3-dichloro-5-nitrobenzoate is used in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving nucleophilic aromatic substitution reactions.

    Biology: The compound is used in biochemical assays to study enzyme activities and interactions with other biomolecules.

    Medicine: Research involving this compound includes its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-dichloro-5-nitrobenzoate depends on the specific application and the target molecule. In reduction reactions, the nitro group is reduced to an amino group through electron transfer processes. In nucleophilic aromatic substitution reactions, the chlorine atoms are replaced by nucleophiles through a mechanism involving the formation of a Meisenheimer complex.

Comparison with Similar Compounds

Methyl 2,3-dichloro-5-nitrobenzoate can be compared with other nitrobenzoate derivatives such as:

    Methyl 2,4-dichloro-5-nitrobenzoate: Similar structure but with chlorine atoms at different positions, leading to different reactivity and applications.

    Methyl 2,3-dichloro-4-nitrobenzoate: The nitro group is at the 4-position, affecting the compound’s electronic properties and reactivity.

    Methyl 3,5-dichloro-2-nitrobenzoate: Chlorine atoms at the 3 and 5 positions, with the nitro group at the 2-position, resulting in different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted synthetic applications and research studies.

Properties

IUPAC Name

methyl 2,3-dichloro-5-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NO4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIOLRSLJSWKIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069671
Record name Benzoic acid, 2,3-dichloro-5-nitro-, methyl ester
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Molecular Weight

250.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63105-54-4
Record name Methyl 2,3-dichloro-5-nitrobenzoate
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Record name Methyl 2,3-dichloro-5-nitrobenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2,3-dichloro-5-nitro-, methyl ester
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Record name Benzoic acid, 2,3-dichloro-5-nitro-, methyl ester
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Record name Methyl 2,3-dichloro-5-nitrobenzoate
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Record name METHYL 2,3-DICHLORO-5-NITROBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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